molecular formula C14H19NO2S B2588462 (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide CAS No. 1396893-26-7

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide

Cat. No.: B2588462
CAS No.: 1396893-26-7
M. Wt: 265.37
InChI Key: HQRPXTURXVMFLG-CMDGGOBGSA-N
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Description

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenyl group can be reduced to form a cyclohexyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the phenyl group may produce a cyclohexane derivative.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the development of new drugs targeting specific pathways or diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Bis(2-ethylhexyl) terephthalate: A compound with a similar ester functional group.

    Cresol: An aromatic compound with a similar phenolic structure.

Uniqueness

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Biological Activity

Overview

(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide, also known as KM-568, is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, focusing on its anticonvulsant properties, mechanisms of action, and safety profile based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A phenyl group
  • A hydroxy group
  • A methylsulfanyl group

The IUPAC name is (E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide, with the molecular formula C14H19NO2SC_{14}H_{19}NO_2S and a molecular weight of approximately 271.37 g/mol .

Anticonvulsant Activity

Research has demonstrated that KM-568 exhibits significant anticonvulsant activity across various animal models. Key findings include:

  • Maximal Electroshock Test (MES) : The compound showed effective protection against seizures with an ED50 of 44.46 mg/kg in mice when administered intraperitoneally (i.p.) .
  • Frings Audiogenic Seizure Model : In this genetic model of epilepsy, KM-568 had an ED50 of 13.21 mg/kg (i.p.), indicating substantial efficacy .

The following table summarizes the anticonvulsant activity across different models:

Model Route ED50 (mg/kg)
Maximal Electroshock (Mice)i.p.44.46
Maximal Electroshock (Rats)p.o.30.81
Frings Audiogenic Seizure (Mice)i.p.13.21
6-Hz Psychomotor Seizure (Mice)i.p.71.55

These results suggest that KM-568 could serve as a promising lead compound for the development of new antiepileptic drugs.

The mechanism by which KM-568 exerts its anticonvulsant effects involves interaction with specific molecular targets, likely including neurotransmitter receptors and enzymes associated with seizure pathways. The compound's structure suggests it may modulate GABAergic or glutamatergic systems, which are critical in seizure activity .

Safety Profile

In vitro studies have shown that KM-568 is non-mutagenic according to the Ames test and exhibits low cytotoxicity in human cell lines (HepG2 and H9c2) at concentrations up to 100 µM . This safety profile supports its potential for further preclinical studies.

Case Studies and Research Findings

Several studies have explored the biological activity of similar cinnamamide derivatives, reinforcing the pharmacological potential of compounds like KM-568:

  • Cinnamamide Derivatives : Various derivatives have been tested for anticonvulsant properties, indicating a structure-activity relationship where modifications to the phenyl ring and olefin linker influence efficacy .
  • Preclinical Safety Evaluations : The safety assessments conducted on KM-568 suggest that it possesses favorable pharmacokinetic properties, making it a candidate for further development in treating epilepsy and related disorders .

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPXTURXVMFLG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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